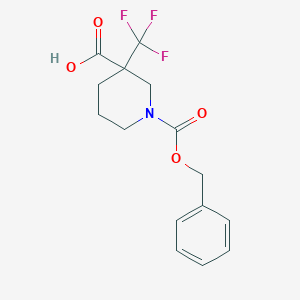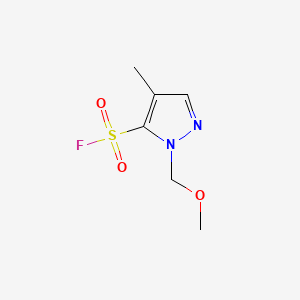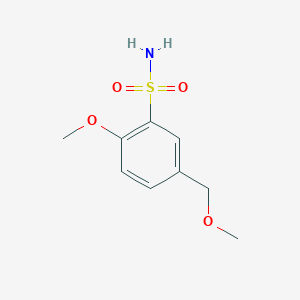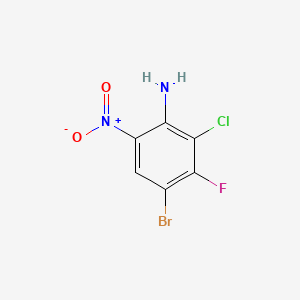![molecular formula C15H14F3NO3 B13516037 3'-(Aminomethyl)-[1,1'-biphenyl]-3-ol; trifluoroacetic acid](/img/structure/B13516037.png)
3'-(Aminomethyl)-[1,1'-biphenyl]-3-ol; trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-(Aminomethyl)-[1,1’-biphenyl]-3-ol; trifluoroacetic acid is a compound that combines the structural features of biphenyl and trifluoroacetic acid. The biphenyl moiety is known for its stability and versatility in organic synthesis, while trifluoroacetic acid is a strong acid commonly used in organic chemistry for various purposes, including as a solvent and a reagent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(Aminomethyl)-[1,1’-biphenyl]-3-ol typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of Aminomethyl Group: The aminomethyl group can be introduced via a reductive amination reaction. This involves the reaction of the biphenyl aldehyde with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction, often using reagents like osmium tetroxide or hydrogen peroxide in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in 3’-(Aminomethyl)-[1,1’-biphenyl]-3-ol can undergo oxidation to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, depending on the functional groups present. For example, the nitro group can be reduced to an amine using hydrogen gas and a palladium catalyst.
Substitution: The aromatic rings in the biphenyl moiety can undergo electrophilic aromatic substitution reactions. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated biphenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3’-(Aminomethyl)-[1,1’-biphenyl]-3-ol is used as an intermediate in the synthesis of more complex organic molecules. Its stability and reactivity make it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features allow it to bind to various biological targets, making it useful in drug discovery and development.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activity. Research into its potential therapeutic applications could lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, 3’-(Aminomethyl)-[1,1’-biphenyl]-3-ol can be used in the production of polymers, dyes, and other specialty chemicals. Its unique properties make it suitable for use in high-performance materials.
Mechanism of Action
The mechanism of action of 3’-(Aminomethyl)-[1,1’-biphenyl]-3-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds with biological targets, while the biphenyl moiety can engage in hydrophobic interactions. These interactions can alter the function of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Biphenyl-3-ol: Lacks the aminomethyl group, making it less versatile in terms of chemical reactivity.
3’-(Aminomethyl)-[1,1’-biphenyl]: Lacks the hydroxyl group, which reduces its ability to participate in hydrogen bonding.
Trifluoroacetic acid: A strong acid used in organic synthesis, but lacks the biphenyl structure.
Uniqueness
3’-(Aminomethyl)-[1,1’-biphenyl]-3-ol is unique due to the presence of both the aminomethyl and hydroxyl groups on the biphenyl core. This combination of functional groups provides a balance of reactivity and stability, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C15H14F3NO3 |
|---|---|
Molecular Weight |
313.27 g/mol |
IUPAC Name |
3-[3-(aminomethyl)phenyl]phenol;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C13H13NO.C2HF3O2/c14-9-10-3-1-4-11(7-10)12-5-2-6-13(15)8-12;3-2(4,5)1(6)7/h1-8,15H,9,14H2;(H,6,7) |
InChI Key |
UQUJMJJHRPCMGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC=C2)O)CN.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((Tert-butoxycarbonyl)amino)-6-fluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B13515967.png)
![(3E)-N-(2-aminoethyl)-3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxamide hydrochloride](/img/structure/B13515972.png)




![1-[4-(Bromomethyl)phenoxy]-2-methylbenzene](/img/structure/B13516003.png)





![1-{Bicyclo[4.1.0]heptan-1-yl}-2-chloroethan-1-one](/img/structure/B13516051.png)
